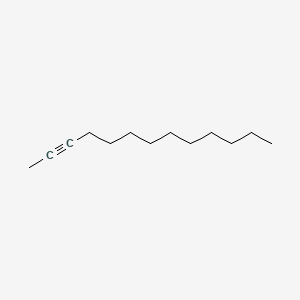
2-Tridecyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tridecyne is an organic compound with the molecular formula C₁₃H₂₄ . It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. The compound is also known by its IUPAC name, This compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Tridecyne can be synthesized through various methods, including:
Alkyne Metathesis: This method involves the redistribution of alkyne bonds, typically using a catalyst such as molybdenum or tungsten.
Dehydrohalogenation: This involves the elimination of hydrogen halides from vicinal dihalides under basic conditions, often using potassium hydroxide in ethanol.
Industrial Production Methods
Industrial production of this compound may involve the catalytic dehydrogenation of alkanes or the use of acetylene derivatives. The specific methods and conditions can vary depending on the desired scale and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Tridecyne undergoes several types of chemical reactions, including:
Oxidation: This can be achieved using oxidizing agents such as potassium permanganate or ozone, leading to the formation of carboxylic acids or ketones.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts can convert this compound to alkanes.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, often using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alkanes.
Substitution: Halogenated alkanes.
Wissenschaftliche Forschungsanwendungen
2-Tridecyne has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Tridecyne involves its interaction with molecular targets such as enzymes and receptors. The triple bond in the molecule allows it to participate in various chemical reactions, influencing biological pathways and processes. The specific pathways and targets can vary depending on the context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Tridecyne: Another alkyne with a triple bond at a different position.
2-Dodecyne: A similar compound with one less carbon atom.
2-Tetradecyne: A similar compound with one more carbon atom.
Uniqueness
2-Tridecyne is unique due to its specific molecular structure, which influences its reactivity and applications. Its position of the triple bond and the length of the carbon chain make it distinct from other similar compounds .
Eigenschaften
CAS-Nummer |
28467-75-6 |
|---|---|
Molekularformel |
C13H24 |
Molekulargewicht |
180.33 g/mol |
IUPAC-Name |
tridec-2-yne |
InChI |
InChI=1S/C13H24/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3,5,7-13H2,1-2H3 |
InChI-Schlüssel |
ZGKKGWBQPYIOBH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC#CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


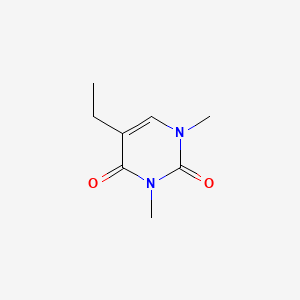
![7-Phenylbicyclo[2.2.1]heptane](/img/structure/B14683574.png)

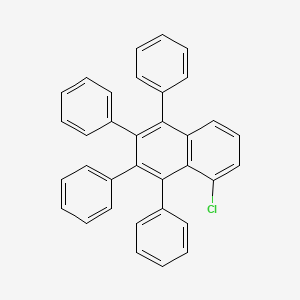
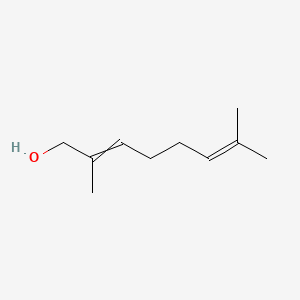
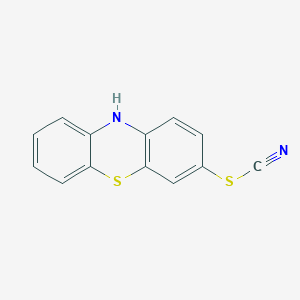
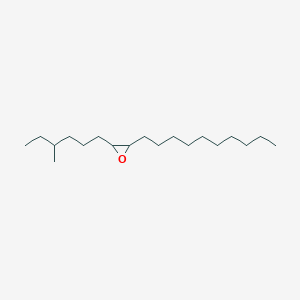
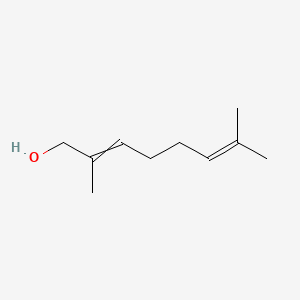
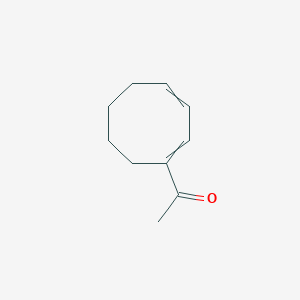
![3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14683634.png)
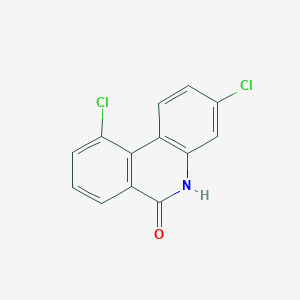
![1,5-Naphthalenedisulfonic acid, 3,3'-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis-, tetrasodium salt](/img/structure/B14683643.png)
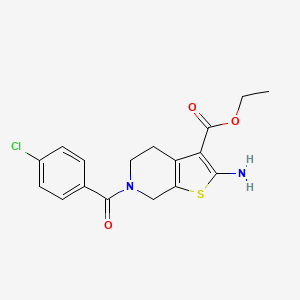
![2-{[(e)-(3,4-Dimethoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14683648.png)
